molecular formula C18H15F3N2O3 B2816838 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2188279-50-5

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2816838
CAS No.: 2188279-50-5
M. Wt: 364.324
InChI Key: NBUKFWLYSINFBN-UHFFFAOYSA-N
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Description

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a unique combination of furan and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the furan-2-yl ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where furan reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the trifluoromethylphenyl group: This step involves the reaction of the furan-2-yl ethyl intermediate with a trifluoromethylphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the furan rings can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophiles such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or alkylated furans.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the furan rings can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-[2,2-Bis(furan-2-yl)ethyl]-1-phenylurea: Lacks the trifluoromethyl group, which may result in different binding affinities and electronic properties.

    3-[2,2-Bis(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea: The position of the trifluoromethyl group can affect the compound’s reactivity and interactions.

Uniqueness

3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUKFWLYSINFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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